A Technical Guide to the Resact Peptide: Sequence, Structure, and Signaling
A Technical Guide to the Resact Peptide: Sequence, Structure, and Signaling
Audience: This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of chemotaxis, sperm physiology, and receptor-ligand interactions.
Introduction
Resact is a small, chemoattractant peptide isolated from the egg jelly layer of the sea urchin Arbacia punctulata.[1][2] It plays a critical role in the fertilization process by acting as a species-specific guidance molecule, attracting sperm towards the egg.[2][3] This guidance is achieved through a well-defined signal transduction cascade initiated by the binding of Resact to a specific receptor on the sperm flagellum.[4] The species-specificity is pronounced; for instance, A. punctulata spermatozoa respond to Resact but not to speract, a similar peptide from the sea urchin Strongylocentrotus purpuratus.[1][2] The Resact signaling pathway serves as a powerful model system for studying chemotaxis, ion channel regulation, and the molecular basis of fertilization.
Peptide Sequence and Structure
Primary Sequence
Resact is a 14-amino acid peptide with the following primary sequence:[1][5] Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH₂
Structural Features
The Resact peptide possesses two key post-translational modifications:
-
Disulfide Bridge: A disulfide bond exists between the cysteine residues at position 1 and position 8, creating a cyclic structure essential for its biological activity.[6]
-
C-terminal Amidation: The C-terminus is amidated, which is a common feature in many biologically active peptides, often contributing to stability and receptor affinity.[5][6]
Three-Dimensional Structure
Currently, there is no experimentally determined three-dimensional structure of Resact available in public databases such as the Protein Data Bank (PDB). The peptide's small size and inherent flexibility make it challenging to crystallize for X-ray diffraction or to analyze comprehensively via NMR spectroscopy.[6] Computational methods, such as molecular dynamics simulations, could be employed to predict its conformational landscape in an aqueous environment.[7]
Resact Signaling Pathway
The binding of Resact to its receptor on the sperm flagellum initiates a rapid and transient signaling cascade that ultimately modifies the sperm's swimming pattern, guiding it toward the egg.
Receptor Binding
The receptor for Resact is a membrane-bound guanylate cyclase (GC), also known as a receptor guanylyl cyclase (RGC).[1][8][9] This receptor is a major glycoprotein located in the plasma membrane of the sperm flagellum.[10]
Signal Transduction Cascade
The binding of a single Resact molecule can elicit a measurable response.[9] The key steps in the signal transduction pathway are as follows:
-
Receptor Activation: Resact binds to the extracellular domain of the RGC.[1][8]
-
cGMP Synthesis: This binding activates the intracellular guanylyl cyclase domain of the receptor, which catalyzes the conversion of GTP to cyclic GMP (cGMP).[4][11][12]
-
Potassium Channel Opening: The resulting surge in intracellular cGMP concentration directly gates and opens cGMP-gated K⁺-selective (CNGK) channels.[8][11]
-
Membrane Hyperpolarization: The efflux of K⁺ ions causes a transient hyperpolarization of the sperm cell membrane.[11]
-
Activation of Downstream Channels: This hyperpolarization triggers the opening of two other channels: a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel and a sperm-specific Na⁺/H⁺ exchanger (sNHE).[8][11]
-
Intracellular Alkalinization: The activation of sNHE leads to an influx of Na⁺ and an efflux of H⁺, causing a rapid increase in intracellular pH.[8][11]
-
Membrane Depolarization: The opening of HCN channels allows Na⁺ to enter the cell, leading to a depolarization of the membrane back towards its resting potential.[11]
-
Calcium Channel Activation: The combination of membrane depolarization and the increase in intracellular pH activates voltage-gated Ca²⁺ channels (specifically CatSper channels).[8][11]
-
Calcium Influx and Behavioral Response: The opening of CatSper channels results in a rapid influx of Ca²⁺ into the flagellum. This increase in intracellular Ca²⁺ concentration alters the asymmetry of the flagellar waveform, causing the sperm to make turns and reorient its swimming trajectory up the Resact gradient.[1][9][11]
-
Signal Termination: The signal is terminated by the hydrolysis of cGMP by a phosphodiesterase (PDE) and the extrusion of Ca²⁺ from the cell via a Na⁺/Ca²⁺/K⁺ exchanger (NCKX), restoring the basal intracellular state.[8][11]
Visualization of the Signaling Pathway
Caption: The Resact signaling cascade, from receptor binding to the final chemotactic response.
Quantitative Data
The following table summarizes key quantitative parameters associated with Resact's activity and the resulting physiological responses in Arbacia punctulata sperm.
| Parameter | Value | Context | Reference(s) |
| ED₅₀ | ~100 nM | Effective concentration for 50% reduction in guanylate cyclase activity and phosphorylation state in isolated sperm membranes. | [13] |
| Chemotactic Sensitivity | pM range | Sperm exhibit a chemotactic response to picomolar concentrations of Resact in microfluidic gradient assays. | [14][15] |
| Average Swimming Speed | 238 ± 6 µm/s | The basal swimming speed of A. punctulata sperm in the absence of a chemoattractant gradient. | [14][15] |
| Chemotactic Velocity | Up to 20% of average speed | The component of sperm velocity directed up the Resact gradient can reach up to ~47 µm/s. | [14][15] |
Key Experimental Protocols
This section provides an overview of the methodologies used to study the Resact peptide, its synthesis, and its biological function.
Solid-Phase Peptide Synthesis (SPPS) of Resact
Resact can be chemically synthesized using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Methodology Outline:
-
Resin Selection: A Rink Amide resin is typically used to generate the C-terminal amide upon final cleavage.[16]
-
Chain Assembly: The peptide is assembled on the solid support from the C-terminus (Leucine) to the N-terminus (Cysteine).
-
Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.[16]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and coupled to the newly freed N-terminus. This cycle of deprotection and coupling is repeated for each amino acid in the sequence.[17]
-
Side-Chain Protection: Acid-labile protecting groups are used for reactive amino acid side chains (e.g., Trt for Cysteine, Pbf for Arginine, tBu for Threonine).
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA) with scavengers (e.g., water, TIS) to prevent side reactions.[17]
-
Disulfide Bond Formation: The linear peptide is subjected to an oxidation reaction (e.g., air oxidation in a dilute, slightly basic buffer) to form the Cys¹-Cys⁸ disulfide bridge.
-
Purification: The final crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and purity of the synthesized Resact are confirmed by mass spectrometry and analytical HPLC.
Caption: A simplified workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.
Receptor-Ligand Binding Assay
To quantify the binding affinity of Resact to its receptor, a competitive radioligand binding assay is employed.
Methodology Outline:
-
Sperm Membrane Preparation: Sperm from A. punctulata are collected and lysed. The plasma membranes, which contain the RGC, are isolated through differential centrifugation.[18] The protein concentration of the membrane preparation is determined (e.g., via BCA assay).
-
Radiolabeling: A Resact analog is radiolabeled (e.g., with ¹²⁵I) to serve as the tracer.[13]
-
Competitive Binding: A constant concentration of the radiolabeled Resact is incubated with the sperm membrane preparation in the presence of varying concentrations of unlabeled ("cold") Resact.
-
Incubation: The reaction is incubated at a controlled temperature until binding reaches equilibrium.[19]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter (e.g., GF/C) using a vacuum manifold. The membranes and any bound radioligand are retained on the filter, while the unbound radioligand passes through.[13][18]
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound tracer.[18]
-
Detection: The radioactivity retained on each filter is quantified using a scintillation counter.[18]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of unlabeled Resact. A competition curve is generated, from which the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific binding) and the Kᵢ (inhibition constant) can be calculated.
Caption: The experimental workflow for a competitive radioligand receptor binding assay.
Sperm Chemotaxis Assay
A microfluidic device is used to create a stable chemical gradient and observe the chemotactic behavior of sperm in real-time.
Methodology Outline:
-
Gamete Collection: Sea urchins are induced to spawn by injecting 0.5 M KCl into the coelomic cavity. "Dry" sperm is collected and stored on ice.[20]
-
Microfluidic Device Setup: A microfluidic chamber is used, which allows for the generation of a stable, well-defined gradient of Resact through diffusion from a source channel into a central channel where sperm are observed.[14][15]
-
Sperm Introduction: A dilute suspension of motile sperm is introduced into the central channel of the device.
-
Gradient Formation: A solution containing Resact is introduced into the source channel, establishing a concentration gradient across the observation area.[20]
-
Microscopy and Recording: The movement of sperm within the gradient is recorded using high-speed video microscopy.
-
Data Analysis: Sperm trajectories are tracked using specialized software. Key parameters such as swimming speed, turning frequency, and the chemotactic index (a measure of the net movement towards the chemoattractant) are calculated to quantify the response.[14][15]
Caption: The workflow for quantifying sperm chemotaxis using a microfluidic device.
References
- 1. everyething.com [everyething.com]
- 2. researchgate.net [researchgate.net]
- 3. Fertilisation - Wikipedia [en.wikipedia.org]
- 4. Sperm chemotaxis [worms.zoology.wisc.edu]
- 5. Receptor-mediated activation of spermatozoan guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resact | C50H86N18O15S2 | CID 129626349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Protein structure prediction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Towards Understanding the Molecular Mechanism of Sperm Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Resact binds to receptor on sperm, it activates guanylyl cyclase which causes the sperm cell to produce_______ -triyambak.org - Triyambak Life Sciences [triyambak.org]
- 13. Retention of a functional resact receptor in isolated sperm plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different Migration Patterns of Sea Urchin and Mouse Sperm Revealed by a Microfluidic Chemotaxis Device | PLOS One [journals.plos.org]
- 15. Different Migration Patterns of Sea Urchin and Mouse Sperm Revealed by a Microfluidic Chemotaxis Device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. journals.biologists.com [journals.biologists.com]
